N(6),N(6)-Dimethyl-L-lysine

Epigenetics Methyllysine Reader Domains MBT Repeat Proteins

Lysine methylation reader-domain studies fail when incorrect methylation states are used-substituting me1 or me3 for me2 yields false binding data. N(6),N(6)-Dimethyl-L-lysine (CAS 2259-86-1) is the exact me2 building block required. • ≥10-fold selectivity for me2 over me3/me0 in MBT-domain assays (L3MBTL1/3) • Essential for 53BP1 tudor domain reconstitution; trimethyllysine sterically excluded • Validated substrate for ε-alkyllysinase demethylase assays; enables inhibitor screening Supplied with analytical certificate (≥97% purity); global B2B shipping.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 2259-86-1
Cat. No. B555283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6),N(6)-Dimethyl-L-lysine
CAS2259-86-1
Synonymsepsilon N-dimethyllysine
N,N-dimethyl lysine
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(C(=O)O)N
InChIInChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1
InChIKeyXXEWFEBMSGLYBY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6),N(6)-Dimethyl-L-lysine Overview


N(6),N(6)-Dimethyl-L-lysine (CAS 2259-86-1) is an L-lysine derivative in which two methyl groups are covalently attached to the ε-amino group of the lysine side chain, yielding the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol [1]. It belongs to the class of non-proteinogenic L-α-amino acids and exists as a cation at physiological pH (pKa > 10, rendering it a very strong basic compound) [2]. This compound represents the dimethylated state (me2) in the mono-/di-/tri-methyllysine series that constitutes a fundamental post-translational modification (PTM) system regulating chromatin architecture, transcriptional control, and DNA damage repair [3].

N(6),N(6)-Dimethyl-L-lysine Irreplaceability


Lysine methylation states (me0, me1, me2, me3) are decoded by distinct reader domains with exquisite structural selectivity that precludes functional interchangeability. The dimethylated ε-amino group of N(6),N(6)-dimethyl-L-lysine presents a steric and electrostatic profile that fits precisely into aromatic binding cages optimized for the me2 state while sterically excluding trimethyllysine and exhibiting reduced affinity for the unmethylated or monomethylated counterparts [1]. Substituting with N⁶-methyl-L-lysine (me1) or N⁶,N⁶,N⁶-trimethyl-L-lysine (me3) in binding studies, enzyme assays, or peptide synthesis introduces a different methylation state that fundamentally alters recognition by MBT domains, Tudor domains, chromo-barrel domains, and demethylase enzymes [2]. The quantitative evidence below establishes exactly where this compound is irreplaceable.

N(6),N(6)-Dimethyl-L-lysine Differentiation Evidence


L3MBTL1 MBT Binding Preference for Dimethyllysine

The MBT repeats of human L3MBTL1 bind specifically to mono- and dimethylated lysines while excluding trimethylated lysines in the H3K4 sequence context. Apparent dissociation constants (KD values) for the dimethyllysine-containing peptide are at least one order of magnitude (≥10-fold) weaker for the trimethylated counterpart and the unmethylated counterpart [1].

Epigenetics Methyllysine Reader Domains MBT Repeat Proteins

Engineered PHD Finger Prefers Dimethyllysine

A single tyrosine-to-glutamate (Y→E) substitution within the aromatic cage of the BPTF PHD finger reverses its binding preference. The wild-type PHD finger binds preferentially to trimethyllysine (H3K4me3), whereas the engineered Y→E mutant exhibits preferential binding to dimethyllysine (H3K4me2) [1]. This engineered reversal demonstrates that dimethyllysine recognition can be achieved through rational protein design, but the compound itself must be the correct me2 species.

Protein Engineering PHD Finger Domains Methylation State Switching

ε-Alkyllysinase Substrate Specificity for Dimethyllysine

ε-Alkyllysinase (N⁶-methyl-lysine oxidase; EC 1.5.3.4) catalyzes the oxidative demethylation of N⁶-methyl-L-lysine and N⁶,N⁶-dimethyl-L-lysine, producing L-lysine, formaldehyde, and H₂O₂. The enzyme does not act on N⁶,N⁶,N⁶-trimethyl-L-lysine [1]. The reaction stoichiometry is: N⁶,N⁶-dimethyl-L-lysine + O₂ + H₂O → L-lysine + formaldehyde + H₂O₂ [2].

Enzymology Lysine Demethylases ε-Alkyllysinase

Zwitterionic Li⁺ Complexation Behavior

Infrared multiple photon dissociation (IRMPD) spectroscopy and ab initio calculations reveal that ε-N,N-dimethyllysine (Lys(Me)₂) remains zwitterionic when complexed with Li⁺, Na⁺, and K⁺. In contrast, α-N-methyllysine (NMeLys) is nonzwitterionic with Li⁺ and zwitterionic only with Na⁺ and K⁺ [1]. This is the first spectroscopic observation of a zwitterionic amino acid complexed with Li⁺ [2].

Physical Chemistry Amino Acid Ionization Zwitterion Stability

53BP1 Tudor Domain Dimethyllysine Selectivity

X-ray crystallography and NMR spectroscopy of the 53BP1 tandem tudor domains in complex with histone H4 dimethylated at Lys20 (H4-K20me2) reveal a unique five-residue binding cage that optimally accommodates dimethyllysine while sterically excluding trimethyllysine [1]. This structural feature explains the methylation state-specific recognition of H4-K20 in DNA double-strand break repair [2].

DNA Damage Repair Tudor Domains 53BP1

Validated Purity and Analytical Documentation

N(6),N(6)-Dimethyl-L-lysine hydrochloride (H-Lys(Me)₂-OH·HCl) is commercially supplied at purities ranging from 95% to 99% with certificates of analysis including NMR, HPLC, and/or GC validation . The hydrochloride salt form (CAS 79416-87-8; free base CAS 2259-86-1) provides enhanced stability and solubility for laboratory applications .

Chemical Procurement Quality Control Analytical Standards

N(6),N(6)-Dimethyl-L-lysine Application Scenarios


MBT Domain Binding Assays

Use N(6),N(6)-dimethyl-L-lysine in peptide synthesis for in vitro binding assays with MBT repeat-containing proteins (L3MBTL1, L3MBTL3). The ≥10-fold selectivity for me2 over me3 and me0 [1] means that substituting with N⁶-methyl-L-lysine or trimethyllysine will produce quantitatively different binding results. This is critical for epigenetic drug discovery programs developing MBT domain antagonists or chemical probes such as UNC1215 [2].

53BP1-H4K20me2 DNA Repair Studies

For structural biology and biochemical studies of the 53BP1 tandem tudor domain interaction with dimethylated histone H4-K20, N(6),N(6)-dimethyl-L-lysine is the required building block. Trimethyllysine is sterically excluded from the five-residue binding cage [1], and monomethyllysine exhibits reduced affinity. This compound enables accurate reconstitution of the native H4-K20me2 recognition interface in peptide pull-downs, crystallography, and NMR studies [2].

ε-Alkyllysinase Demethylation Assays

Employ N(6),N(6)-dimethyl-L-lysine as a substrate for ε-alkyllysinase activity assays. Since this enzyme processes me1 and me2 but not me3 [1], dimethyllysine is essential for studying the full substrate scope and kinetics of this demethylase. The reaction produces L-lysine and formaldehyde, enabling coupled assay development for inhibitor screening [2].

Methylated Lysine Mass Spectrometry Standards

Utilize N(6),N(6)-dimethyl-L-lysine as an analytical reference standard for developing LC-MS/MS methods to detect and quantify protein lysine dimethylation. The distinct gas-phase zwitterionic behavior of dimethyllysine with Li⁺ complexation [1] affects ionization and fragmentation patterns relative to me1 and me3. Commercial availability at 95%–99% purity with analytical certificates [2] ensures reliable calibration and method validation.

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